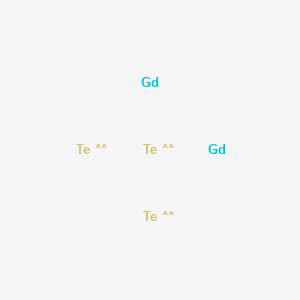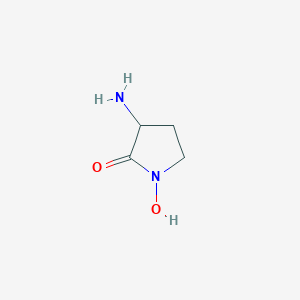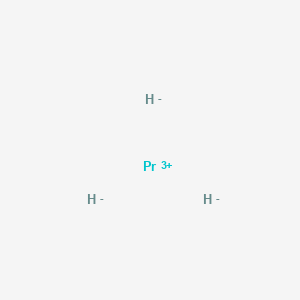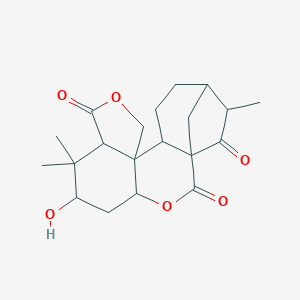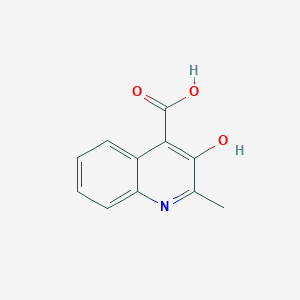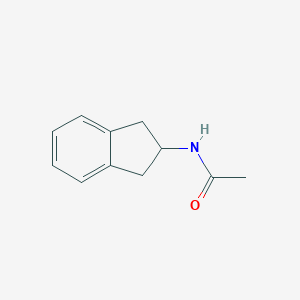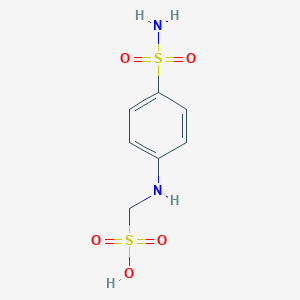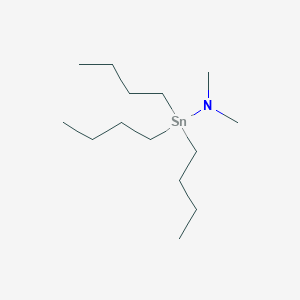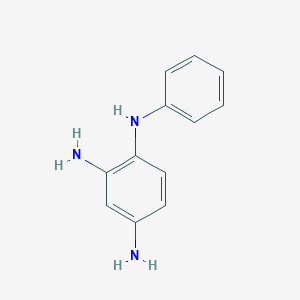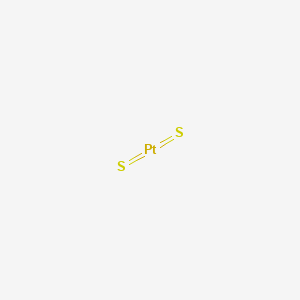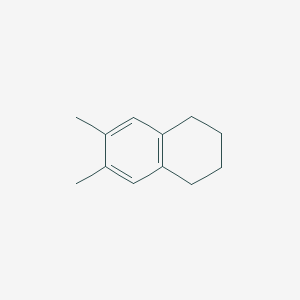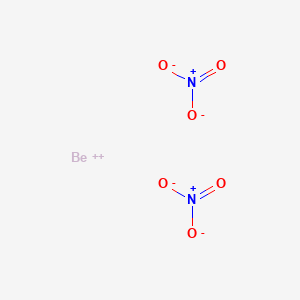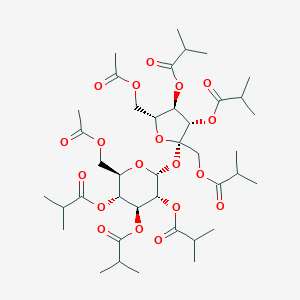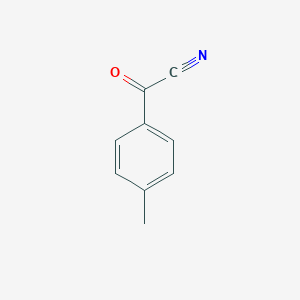
4-Methylbenzoyl cyanide
概述
描述
Synthesis Analysis
- 4-Methylbenzoyl cyanide is synthesized from 2-Isocyanoacetophenone, which acts as an easily accessible starting material for the formation of various heterocyclic systems, including 4-methylene-4H-benzoxazine derivatives, 3,4-dihydroquinazoline derivatives, and quinazolin-4-ones. The synthesis involves reactions under various conditions and can be characterized by spectroscopic and X-ray analysis (Neue et al., 2013).
Molecular Structure Analysis
- The molecular structure of 4-Methylbenzoyl cyanide derivatives has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of methyl 4-hydroxybenzoate, a related compound, has been studied to understand intermolecular hydrogen bonding and chemical quantum parameters (Sharfalddin et al., 2020).
Chemical Reactions and Properties
- 4-Methylbenzoyl cyanide participates in various chemical reactions, leading to the formation of coordination polymers with interesting electrochemical and photocatalytic properties. For example, copper(I) cyanide coordination polymers synthesized using 4-Methylbenzoyl cyanide derivatives exhibit significant photocatalytic activities (Cui et al., 2016).
Physical Properties Analysis
- The physical properties of 4-Methylbenzoyl cyanide-related compounds, such as methyl 4-methylbenzoate, have been investigated, revealing insights into their crystal structure and intermolecular interactions. These studies provide information on the planarity of the molecule and the arrangement of molecular axes (Saeed et al., 2008).
科学研究应用
4-Methylbenzoyl cyanide is a type of organic compound that falls under the category of benzyl derivatives . It’s a clear colorless to light yellow liquid with a refractive index of 1.5170 to 1.5195 (20°C, 589 nm) .
One of the applications of 4-Methylbenzoyl cyanide is in the field of organic chemistry , specifically in cyanation reactions . Cyanation reactions are key transformations due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, these reactions employ metal cyanides as cyanide sources, which are toxic and environmentally unfriendly . Recently, there have been examples of using combined cyanide sources as cyanating agents .
-
Organic Synthesis : 4-Methylbenzoyl cyanide can be used in organic synthesis, particularly in cyanation reactions . Cyanation reactions are key transformations due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, these reactions employ metal cyanides as cyanide sources, which are toxic and environmentally unfriendly . Recently, there have been examples of using combined cyanide sources as cyanating agents .
4-Methylbenzoyl cyanide is a type of organic compound that falls under the category of benzyl derivatives . It’s a clear colorless to light yellow liquid with a refractive index of 1.5170 to 1.5195 (20°C, 589 nm) .
One of the applications of 4-Methylbenzoyl cyanide is in the field of organic chemistry , specifically in cyanation reactions . Cyanation reactions are key transformations due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, these reactions employ metal cyanides as cyanide sources, which are toxic and environmentally unfriendly . Recently, there have been examples of using combined cyanide sources as cyanating agents .
安全和危害
属性
IUPAC Name |
4-methylbenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHRFRDHPAPENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348886 | |
| Record name | 4-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoyl cyanide | |
CAS RN |
14271-73-9 | |
| Record name | 4-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXO-P-TOLYL-ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

